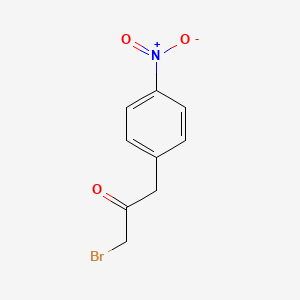

2-Propanone, 1-bromo-3-(4-nitrophenyl)-

Description

2-Propanone, 1-bromo-3-(4-nitrophenyl)- (CAS: 20772-07-0) is a halogenated aromatic ketone with the molecular formula C₉H₈BrNO₃ and a molar mass of 258.07 g/mol . Structurally, it features a propanone backbone substituted with a bromine atom at position 1 and a 4-nitrophenyl group at position 2.

Properties

CAS No. |

20772-07-0 |

|---|---|

Molecular Formula |

C9H8BrNO3 |

Molecular Weight |

258.07 g/mol |

IUPAC Name |

1-bromo-3-(4-nitrophenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |

InChI Key |

NAQLGGFZERMMIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 2-Methyl-3-Aryl Acryloylhydrazine

The reaction of 4-nitrophenylacetone with 80% hydrazine hydrate at 70°C produces 2-methyl-3-(4-nitrophenyl)acryloylhydrazine . This intermediate is isolated via distillation under reduced pressure.

Step 2: Diazotization and Rearrangement

The acryloylhydrazine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reflux in an organic solvent (e.g., methanol). This generates 1-bromo-3-(4-nitrophenyl)-2-propanone through a diazonium intermediate , with final purification by recrystallization (90–92% yield).

Process Optimization and Side Reaction Mitigation

Role of Reaction Temperature

Lower temperatures (0–5°C) during diazotization suppress nitrosation byproducts, while reflux (100–120°C) accelerates dehydration.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, whereas halogenated solvents (e.g., DCM) enhance bromination efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted phenyl ketones.

Reduction: Formation of 1-amino-3-(4-nitrophenyl)-2-propanone.

Oxidation: Formation of 1-bromo-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

2-Propanone, 1-bromo-3-(4-nitrophenyl)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with enzymes, receptors, or other cellular components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 2-propanone, 1-bromo-3-(4-nitrophenyl)- with analogous compounds reveals key differences in substituents, molecular weight, and reactivity (Table 1).

Table 1: Comparative Properties of 2-Propanone Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Propanone, 1-bromo-3-(4-nitrophenyl)- | 20772-07-0 | C₉H₈BrNO₃ | 258.07 | Br (position 1), 4-NO₂Ph (position 3) |

| 1-Propanone, 1-(4-bromo-3-(4-Cl-Ph))-* | 296271-45-9 | C₁₅H₁₂BrClO | 323.61 | Br (Ph), Cl (Ph) |

| 1-Bromo-3-(4-iodophenyl)propan-2-one | 1239112-68-5 | C₉H₈BrIO | 338.97 | Br (position 1), I (Ph) |

| 2-Propanone,1,3-bis(4-nitrophenyl)- | 15330-76-4 | C₁₅H₁₂N₂O₅ | 300.27 | 4-NO₂Ph (positions 1 and 3) |

| 1-Propanone,2,3-dibromo-3-(4-NO₂Ph)- | N/A | C₁₅H₁₁Br₂NO₃ | 413.06 | 2 Br, 4-NO₂Ph, Ph |

Key Observations:

- Halogen Effects : The bromine atom in the target compound enhances electrophilicity at the carbonyl carbon compared to the iodo analog (CAS 1239112-68-5), which has a larger iodine atom that may reduce reactivity due to steric hindrance .

- Nitro Group Influence: The 4-nitrophenyl group in the target compound provides strong electron-withdrawing effects, increasing stability but reducing nucleophilic attack susceptibility compared to non-nitrated analogs .

- Molecular Weight : The dibromo derivative (413.06 g/mol) exhibits the highest molar mass due to additional bromine and phenyl groups, likely affecting solubility and melting points .

Stability and Functional Group Interactions

- Oxidative Stability : The nitro group in the target compound confers resistance to oxidation compared to analogs with electron-donating groups (e.g., methoxy in CAS 122-84-9) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propanone, 1-bromo-3-(4-nitrophenyl)-?

The synthesis typically involves bromination of a propanone precursor. For example, bromination of 3-(4-nitrophenyl)propanone using bromine in acetic acid under controlled temperatures (40–60°C) yields the target compound. Reaction parameters such as solvent polarity, stoichiometry of bromine, and reaction time significantly influence yield and purity. Parallel methods for analogous brominated ketones suggest using inert atmospheres to prevent side reactions .

Key Reaction Conditions :

| Parameter | Value Range |

|---|---|

| Solvent | Acetic acid or chloroform |

| Temperature | 40–60°C |

| Bromine Equivalents | 1.0–1.2 |

Q. How can spectroscopic techniques characterize the structure of this compound?

- NMR : H and C NMR identify the bromine and nitrophenyl substituents. The deshielding effect of the nitro group (~8.2 ppm for aromatic protons) and the bromine’s influence on adjacent carbons are diagnostic.

- IR : Strong absorption bands near 1520 cm (NO asymmetric stretch) and 1700 cm (ketone C=O).

- Mass Spectrometry : Molecular ion peaks at m/z 296 (CHBrNO) confirm the molecular formula .

Q. What are the primary chemical reactions involving the bromine and nitro groups?

- Nucleophilic Substitution : Bromine undergoes SN reactions with amines or thiols.

- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, altering electronic properties for downstream applications.

- Ketone Reactivity : The carbonyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) .

Advanced Research Questions

Q. How do computational models predict the reactivity of the bromine atom in this compound?

Density Functional Theory (DFT) studies on analogous brominated propanones reveal that the bromine’s electronegativity polarizes the C-Br bond, lowering the activation energy for nucleophilic substitution. Molecular docking simulations suggest steric hindrance from the nitrophenyl group may influence regioselectivity in reactions with biomolecules .

Q. What strategies resolve contradictions in reported biological activities of brominated propanones?

Discrepancies in bioactivity data (e.g., antimicrobial potency) often arise from variations in assay conditions or impurity profiles. Rigorous purification (e.g., HPLC) and standardized bioassays (e.g., MIC testing against E. coli) are critical. For example, trace solvents like chloroform in crude samples can inhibit bacterial growth, leading to false positives .

Q. How can structural modifications enhance the compound’s utility in material science?

- Electron-Withdrawing Effects : The nitro group stabilizes charge-transfer complexes, useful in organic semiconductors.

- Halogen Bonding : Bromine participates in halogen bonding with electron-rich moieties, enabling crystal engineering. Comparative studies with 1-bromo-3-(4-chlorophenyl)propan-2-one show that nitro-substituted derivatives exhibit higher thermal stability (TGA decomposition >250°C) .

Methodological Considerations

Q. What experimental controls are essential for studying substitution reactions?

- Blank Reactions : Monitor solvent or catalyst-driven side reactions.

- Isotopic Labeling : Use O-labeled water to track hydrolysis pathways.

- Kinetic Profiling : Pseudo-first-order conditions to determine rate constants for bromine displacement .

Q. How to optimize chromatographic separation of reaction intermediates?

- HPLC Conditions :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | Acetonitrile/Water (70:30) | 1.0 mL/min | UV 254 nm |

- TLC Validation : R values in ethyl acetate/hexane (3:7) differentiate brominated intermediates from byproducts .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?

Variations in crystallinity (e.g., amorphous vs. crystalline forms) affect solubility. X-ray diffraction studies on analogous compounds show that polymorphic forms have distinct solubility profiles in DMSO (e.g., 25 mg/mL vs. 12 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.